![molecular formula C20H24O3 B601982 17-Ethynylestriol CAS No. 4717-40-2](/img/structure/B601982.png)
17-Ethynylestriol
Overview
Description
17-Ethynylestriol (EE3), also known as 17α-ethynylestra-1,3,5(10)-triene-3,16α,17β-triol, is a synthetic estrogen . It was never marketed .
Synthesis Analysis
The synthesis of 17-Ethynylestriol involves various chemical, biological, adsorptive, or ion-exchange methods . The degradation products of EE2 revealed that EE2 dimers and a hydroxylated product were formed in the removal process .Molecular Structure Analysis
The molecular formula of 17-Ethynylestriol is C20H24O2 . Its average mass is 296.403 Da and its monoisotopic mass is 296.177643 Da .Chemical Reactions Analysis
17-Ethynylestriol is a frequently used drug and an endocrine disruptive substance . Adverse effects on biota have been reported when they are exposed to this substance in the environment . Several methods for the reduction of EE2 levels of up to 100% removal efficiency were reported recently .Physical And Chemical Properties Analysis
The physical and chemical properties of 17-Ethynylestriol include a molecular formula of C20H24O2, an average mass of 296.403 Da, and a monoisotopic mass of 296.177643 Da .Scientific Research Applications
Analytical Determination : A study by Bishara, Rutherford, and Dinner (1975) developed a rapid, sensitive, and accurate method for analyzing 17 alpha-ethynylestriol 3-cyclopentyl ether, an estrogenic drug, using gas-liquid chromatography (GLC) (Bishara, Rutherford, & Dinner, 1975).
Environmental Impact : Aris, Shamsuddin, and Praveena (2014) reviewed the occurrence of 17α-ethynylestradiol (EE2) in the environment and its effects on biota. EE2 is known for its resistance to degradation, tendency to accumulate in sediments, and ability to alter sex determination and delay sexual maturity in exposed organisms even at low concentrations (Aris, Shamsuddin, & Praveena, 2014).
Biological Activities : Saunders and Drill (1958) investigated the biological activities of 17-ethynyl and 17-alkyl derivatives of 17-hydroxyestrenones, finding that compounds like norethynodrel show progestational response and inherent estrogenic activity (Saunders & Drill, 1958).
Metabolism in Humans : Guengerich (1990) discussed the metabolism of 17 alpha-ethynylestradiol in humans, emphasizing its extensive sulfation, major oxidative reaction via 2-hydroxylation, and the role of liver microsomal cytochrome P-450 IIIA4 in its metabolism (Guengerich, 1990).
Biotransformation : Zafar et al. (2012) explored the biotransformation of ethynodiol diacetate (a related compound) using microbial and plant cell cultures, providing an efficient route to synthesize new steroids with potential contraceptive properties (Zafar et al., 2012).
Safety And Hazards
Future Directions
The future directions of 17-Ethynylestriol research involve reducing EE2 levels in wastewater before it can enter the environment . This includes developing new methods for the reduction of EE2 levels . The aim is to bring together recent data with earlier ones to give an overview of the recent knowledge and developments regarding these environmental aspects of EE2 .
properties
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-3-20(23)18(22)11-17-16-6-4-12-10-13(21)5-7-14(12)15(16)8-9-19(17,20)2/h1,5,7,10,15-18,21-23H,4,6,8-9,11H2,2H3/t15-,16-,17+,18-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSODIPLKPBLGCC-NADOGSGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2(C#C)O)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@]2(C#C)O)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17-Ethynylestriol | |
CAS RN |
4717-40-2 | |
Record name | Ethinylestriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004717402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHINYLESTRIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVH6K749AL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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